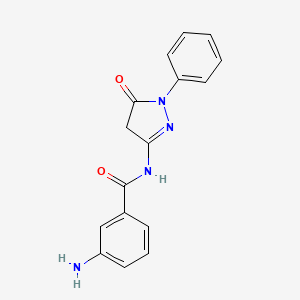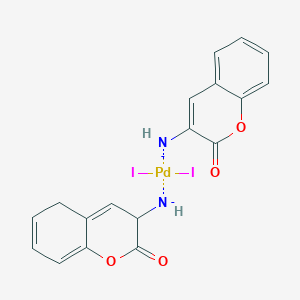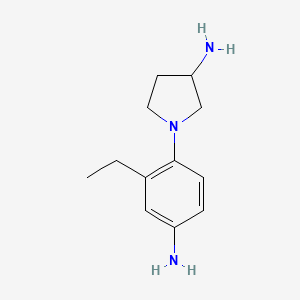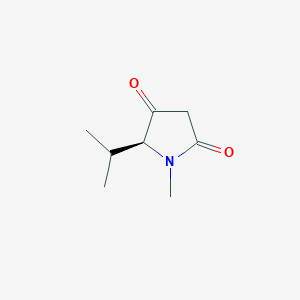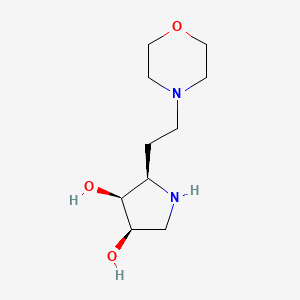
Benzamide, 2-(diphenylphosphino)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphino)-N-phenylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-N-phenylbenzamide typically involves the reaction of diphenylphosphine with N-phenylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N-phenylbenzamide to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)-N-phenylbenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions
2-(Diphenylphosphino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phosphine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphine compounds.
科学的研究の応用
2-(Diphenylphosphino)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in catalysis for organic synthesis and material science applications.
作用機序
The mechanism of action of 2-(Diphenylphosphino)-N-phenylbenzamide involves its ability to coordinate with metal centers through the phosphine group. This coordination can influence the reactivity and stability of the metal complexes, making it a valuable ligand in catalysis. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Another diphosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in similar applications.
Bis(diphenylphosphino)methane: A related compound with a different backbone structure.
Uniqueness
2-(Diphenylphosphino)-N-phenylbenzamide is unique due to its specific combination of a phosphine group with a benzamide structure, which provides distinct coordination and reactivity properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications in catalysis and material science .
特性
CAS番号 |
91410-02-5 |
|---|---|
分子式 |
C25H20NOP |
分子量 |
381.4 g/mol |
IUPAC名 |
2-diphenylphosphanyl-N-phenylbenzamide |
InChI |
InChI=1S/C25H20NOP/c27-25(26-20-12-4-1-5-13-20)23-18-10-11-19-24(23)28(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,26,27) |
InChIキー |
USXOSKGVKFPQIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)



![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
